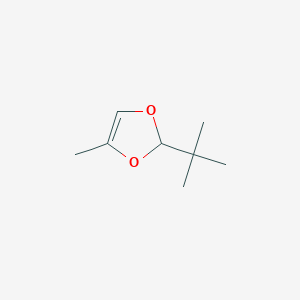![molecular formula C10H17NO5S B12578010 N-[(Acetylsulfanyl)acetyl]-N-hydroxy-L-leucine CAS No. 185015-34-3](/img/structure/B12578010.png)
N-[(Acetylsulfanyl)acetyl]-N-hydroxy-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Acetylsulfanyl)acetyl]-N-hydroxy-L-leucine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetylsulfanyl group, an acetyl group, and a hydroxy group attached to the L-leucine backbone. Its distinct structure allows it to participate in various chemical reactions and makes it a valuable subject for research in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Acetylsulfanyl)acetyl]-N-hydroxy-L-leucine typically involves multiple steps, starting with the protection of functional groups on L-leucine. The acetylsulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable acetylsulfanyl donor reacts with a protected L-leucine derivative. The acetyl group is then added via acetylation, and the hydroxy group is introduced through selective deprotection and oxidation reactions. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors, automated synthesis systems, and advanced purification techniques are employed to achieve consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Acetylsulfanyl)acetyl]-N-hydroxy-L-leucine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The acetylsulfanyl group can be reduced to a thiol group.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields ketones or aldehydes, while reduction of the acetylsulfanyl group produces thiols.
Wissenschaftliche Forschungsanwendungen
N-[(Acetylsulfanyl)acetyl]-N-hydroxy-L-leucine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research focuses on its potential therapeutic effects, including its use as a drug candidate for treating specific diseases.
Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism by which N-[(Acetylsulfanyl)acetyl]-N-hydroxy-L-leucine exerts its effects involves its interaction with specific molecular targets and pathways. The acetylsulfanyl group may interact with thiol-containing enzymes, modulating their activity. The hydroxy group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity. The acetyl group may influence the compound’s solubility and membrane permeability, enhancing its bioavailability and efficacy.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-Acetyl-L-Leucin: Ähnlich in der Struktur, aber es fehlt die Acetylsulfanylgruppe.
N-Hydroxy-L-Leucin: Ähnlich, aber es fehlen die Acetyl- und Acetylsulfanylgruppen.
N-Acetylsulfanyl-L-Leucin: Ähnlich, aber es fehlt die Hydroxygruppe.
Einzigartigkeit
N-[(Acetylsulfanyl)acetyl]-N-hydroxy-L-Leucin ist einzigartig aufgrund des Vorhandenseins aller drei funktionellen Gruppen (Acetylsulfanyl, Acetyl und Hydroxy) am L-Leucin-Rückgrat. Diese Kombination von funktionellen Gruppen ermöglicht es ihr, an einer größeren Bandbreite an chemischen Reaktionen und Wechselwirkungen teilzunehmen, was sie zu einer vielseitigen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
CAS-Nummer |
185015-34-3 |
|---|---|
Molekularformel |
C10H17NO5S |
Molekulargewicht |
263.31 g/mol |
IUPAC-Name |
(2S)-2-[(2-acetylsulfanylacetyl)-hydroxyamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C10H17NO5S/c1-6(2)4-8(10(14)15)11(16)9(13)5-17-7(3)12/h6,8,16H,4-5H2,1-3H3,(H,14,15)/t8-/m0/s1 |
InChI-Schlüssel |
OLSVCJQXUZARHQ-QMMMGPOBSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)N(C(=O)CSC(=O)C)O |
Kanonische SMILES |
CC(C)CC(C(=O)O)N(C(=O)CSC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3,5-Bis(trifluoromethyl)phenyl]-2,3,5-trichloro-6-hydroxybenzamide](/img/structure/B12577928.png)
![4-{[3-(6-Chloropyridin-3-yl)prop-2-yn-1-yl]oxy}-3-methoxybenzonitrile](/img/structure/B12577933.png)
![1H-1,2,4-Triazole-1-methanamine, N-[1,1'-biphenyl]-4-yl-](/img/structure/B12577948.png)
![2-{[6-Ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B12577954.png)
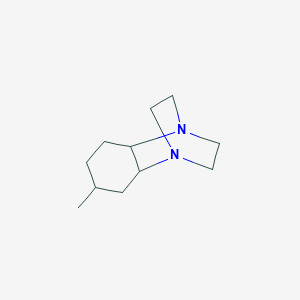
![N-[(4-Chlorophenyl)methyl]-2-hydroxy-5-methylbenzamide](/img/structure/B12577967.png)
![4-[(Hex-5-en-1-yl)oxy]phenyl 4-[(6-sulfanylhexyl)oxy]benzoate](/img/structure/B12577971.png)
![6-Nitro-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole](/img/structure/B12577977.png)
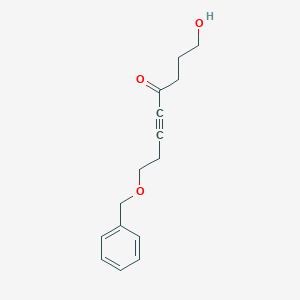
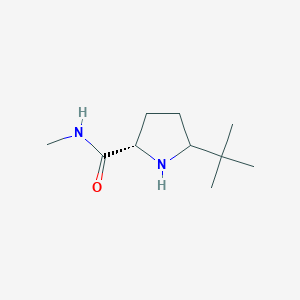
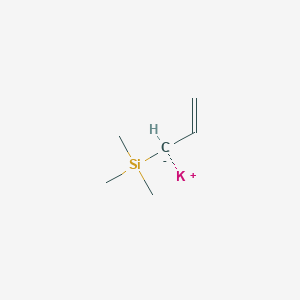
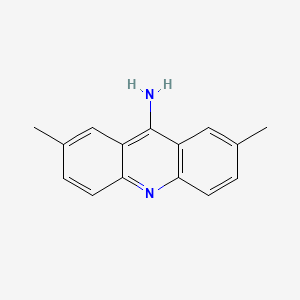
![1-{[(4-Methoxyphenyl)methyl]amino}-2,4,6-trimethylpyridin-1-ium](/img/structure/B12578005.png)
